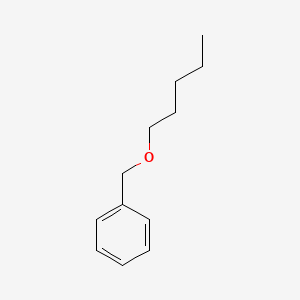
Benzyl pentyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl pentyl ether is an organic compound characterized by a benzene ring substituted with a pentyloxy group attached via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl pentyl ether typically involves the reaction of benzyl chloride with pentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of pentanol attacks the benzyl chloride, resulting in the formation of the desired ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous flow reactors and efficient separation techniques to isolate the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes
Wissenschaftliche Forschungsanwendungen
Benzyl pentyl ether has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzyl pentyl ether involves its interaction with molecular targets through its aromatic ring and ether linkage. The compound can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which allow it to modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
Benzyl alcohol: Similar structure but with a hydroxyl group instead of a pentyloxy group.
Benzyl chloride: Precursor in the synthesis of Benzyl pentyl ether.
Phenyl ether: Lacks the methylene bridge and pentyloxy group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the pentyloxy group enhances its solubility and potential interactions with other molecules, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
6382-14-5 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
pentoxymethylbenzene |
InChI |
InChI=1S/C12H18O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |
InChI-Schlüssel |
RSDLTJVQMXAXCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
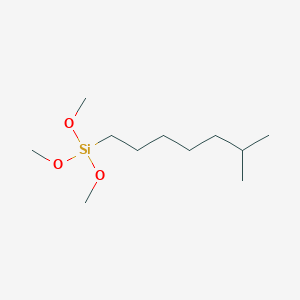
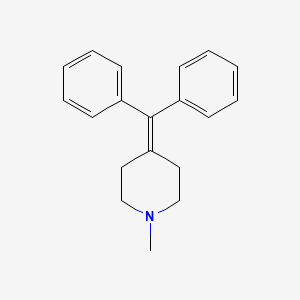
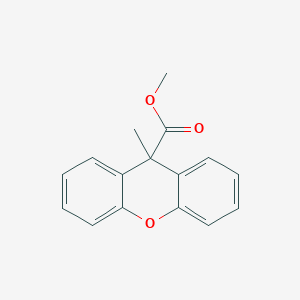
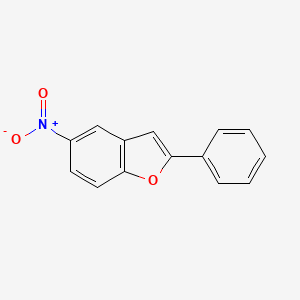
![ethyl 4-[3-(benzylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B8684180.png)
![[3-(propan-2-yl)-1H-pyrazol-1-yl]methanol](/img/structure/B8684190.png)
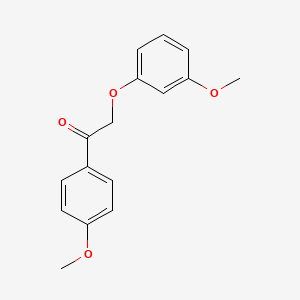
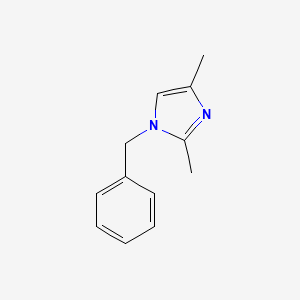
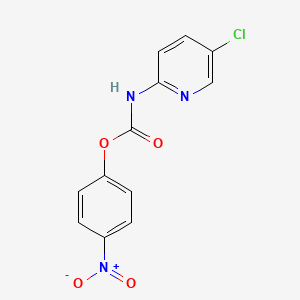
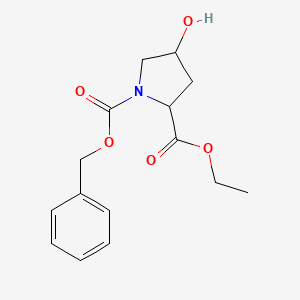
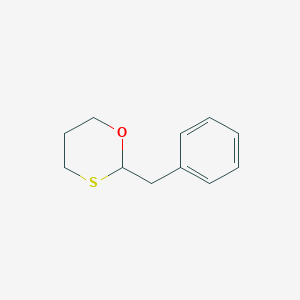
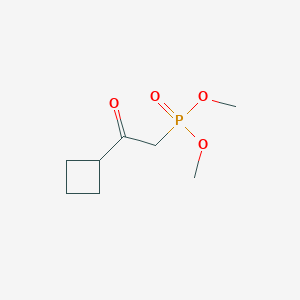
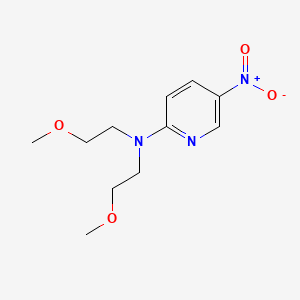
![1-[(3-Chloropropyl)sulfanyl]-4-methoxybenzene](/img/structure/B8684260.png)
